
(E)-3-(2-fluorophenyl)-2-methyl-N-(2-(1-methylpyrrolidin-2-yl)ethyl)prop-2-en-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-Fluorophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine is an organic compound that belongs to the class of amines This compound features a fluorophenyl group, a methyl group, and a pyrrolidinyl ethyl group attached to a prop-2-en-1-amine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Fluorophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Alkylation: The intermediate can be alkylated using appropriate alkyl halides under basic conditions to introduce the methyl group.
Formation of the Pyrrolidinyl Ethyl Group: This step involves the synthesis of the pyrrolidinyl ethyl moiety, which can be achieved through nucleophilic substitution reactions.
Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the pyrrolidinyl ethyl group using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(E)-3-(2-Fluorophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce secondary or tertiary amines.
科学研究应用
Chemistry
In chemistry, (E)-3-(2-Fluorophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology and Medicine
In biology and medicine, this compound might be studied for its potential pharmacological properties. Compounds with similar structures have been investigated for their activity as neurotransmitter modulators, enzyme inhibitors, or receptor agonists/antagonists.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties might make it suitable for specific applications requiring precise molecular interactions.
作用机制
The mechanism of action of (E)-3-(2-Fluorophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, leading to modulation of their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
相似化合物的比较
Similar Compounds
- (E)-3-(2-Chlorophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine
- (E)-3-(2-Bromophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine
- (E)-3-(2-Iodophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine
Uniqueness
The uniqueness of (E)-3-(2-Fluorophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable candidate for various applications.
属性
分子式 |
C17H25FN2 |
|---|---|
分子量 |
276.4 g/mol |
IUPAC 名称 |
(E)-3-(2-fluorophenyl)-2-methyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]prop-2-en-1-amine |
InChI |
InChI=1S/C17H25FN2/c1-14(12-15-6-3-4-8-17(15)18)13-19-10-9-16-7-5-11-20(16)2/h3-4,6,8,12,16,19H,5,7,9-11,13H2,1-2H3/b14-12+ |
InChI 键 |
FPOIECCDFNHLND-WYMLVPIESA-N |
手性 SMILES |
C/C(=C\C1=CC=CC=C1F)/CNCCC2CCCN2C |
规范 SMILES |
CC(=CC1=CC=CC=C1F)CNCCC2CCCN2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13729172.png)


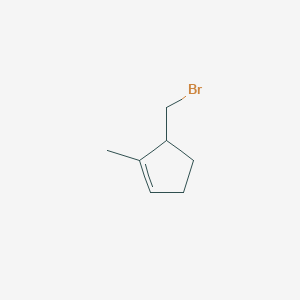
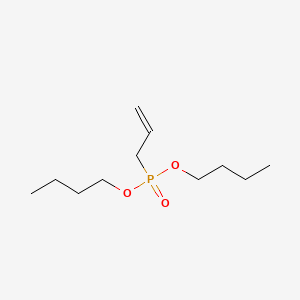
![N-{[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B13729198.png)
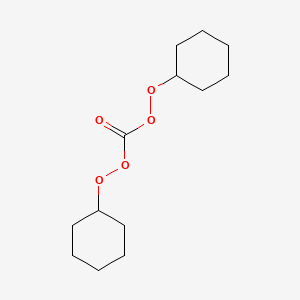
![2,2'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile](/img/structure/B13729211.png)
![2-(2,6-Dioxo-3-piperidinyl)-4-[3-[4-[methyl[3-(methylamino)propyl]amino]phenyl]propoxy]isoindoline-1,3-dione](/img/structure/B13729218.png)
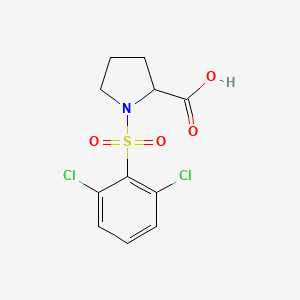
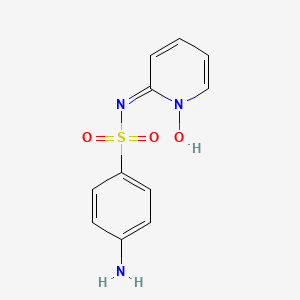
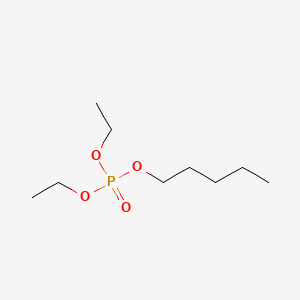
![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid ee](/img/structure/B13729236.png)
![2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile](/img/structure/B13729240.png)
